N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine
Overview
Description
“N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine” is a compound that has been mentioned in various studies. For instance, it has been described as a potent antagonist of terminal 5-HT autoreceptor function both in vitro and in vivo . Another study mentioned a compound with a similar structure, which was designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β) and acetylcholinesterase, which are considered promising targets on the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Synthesis Analysis
The synthesis of such compounds often involves the use of computational chemistry models as a guide . In one study, a nonselective 5-HT1B/5-HT1D receptor antagonist was structurally modified to produce a selective 5-HT1B receptor inverse agonist . Another study described the synthesis of a series of novel pyrimidin-4-amine derivatives .Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using computational chemistry models . For instance, a nonselective 5-HT1B/5-HT1D receptor antagonist was structurally modified to produce a selective 5-HT1B receptor inverse agonist .Chemical Reactions Analysis
The chemical reactions involving these compounds are often complex and involve multiple steps. For instance, one study described the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, one study used multinuclear NMR spectroscopy, IR, and elemental analysis to characterize N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan .Scientific Research Applications
Green Chemistry Synthesis and Antifungal Applications
A study by Nimbalkar et al. (2016) described the green chemistry synthesis of 1,3,4-oxadiazole derivatives employing ultrasound and molecular sieves. These compounds exhibited significant antifungal activities against various human pathogenic fungi. The study suggests the potential of these compounds in developing new antifungal agents, highlighting the role of N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine derivatives in medicinal chemistry (Nimbalkar et al., 2016).
Organic Synthesis and Chemical Reactions
Jäger et al. (2002) explored the chemical reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, leading to the discovery of ring-fission and C–C bond cleavage reactions. This work contributes to the field of organic chemistry by providing insights into the reactivity of oxadiazole derivatives and their potential applications in synthesizing complex molecules (Jäger et al., 2002).
Antimicrobial and Cytotoxic Activities
Research by Noolvi et al. (2014) on azetidine-2-one derivatives of 1H-benzimidazole, which share a structural similarity to N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine, indicated good antibacterial and cytotoxic activities. This suggests the potential of oxadiazole derivatives in the development of new therapeutics (Noolvi et al., 2014).
Synthesis Techniques and Chemical Properties
A novel approach for the synthesis of 1,3,4-oxadiazole derivatives was developed by Ramazani et al. (2010), showcasing an efficient method without the need for a catalyst or activation. This research provides valuable methodology for synthesizing oxadiazole derivatives, including N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine, potentially useful in various scientific applications (Ramazani & Rezaei, 2010).
Safety And Hazards
The safety and hazards associated with these compounds can vary depending on their specific structure and properties. For instance, one compound was found to be insensitive towards impact and friction, as measured by standardized impact and friction tests . Another compound was classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .
Future Directions
The future directions for research on these compounds could involve further exploration of their potential therapeutic applications, as well as the development of new synthesis methods and the investigation of their physical and chemical properties. For instance, one study suggested that these compounds could be promising targets for the development of disease-modifying therapies against Alzheimer’s Disease .
properties
IUPAC Name |
N-methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-11(14-15-8)10-5-3-9(4-6-10)7-12-2/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWDXYWBTQVTDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428147 | |
Record name | N-Methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
CAS RN |
857283-77-3 | |
Record name | N-Methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857283-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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